Home > Products > Screening Compounds P10099 > Levofloxacin hydrochloride
Levofloxacin hydrochloride - 177325-13-2

Levofloxacin hydrochloride

Catalog Number: EVT-339280
CAS Number: 177325-13-2
Molecular Formula: C18H21ClFN3O4
Molecular Weight: 397.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Levofloxacin hydrochloride is the hydrochloride salt form of levofloxacin, a synthetic chemotherapeutic antibiotic. [] It belongs to the fluoroquinolone class of antibiotics. [] Levofloxacin hydrochloride is a chiral fluorinated carboxyquinolone, specifically the pure (−)-(S)-enantiomer of ofloxacin. [, ] It is widely utilized in scientific research for various applications, particularly in the investigation of its antibacterial properties and environmental impact.

Ofloxacin

Relevance: Ofloxacin is the racemic mixture from which Levofloxacin Hydrochloride is derived. Levofloxacin, the levo-enantiomer, demonstrates superior antibacterial activity compared to Ofloxacin and its dextro-enantiomer. [, , ] Studies directly compare the effectiveness of Ofloxacin and Levofloxacin Hydrochloride in treating conditions such as respiratory infections, with Levofloxacin Hydrochloride exhibiting superior results. []

Sarafloxacin Hydrochloride

Relevance: Similar to Levofloxacin Hydrochloride, Sarafloxacin Hydrochloride belongs to the fluoroquinolone class of antibiotics. [] In research exploring antibacterial agents for silkworm rearing, Levofloxacin Hydrochloride demonstrated comparable or even better efficacy than Sarafloxacin Hydrochloride in controlling silkworm septicemia caused by specific bacteria. [] This finding suggests that Levofloxacin Hydrochloride could be a potential alternative to Sarafloxacin Hydrochloride in certain applications.

Despinner Floxacin

Relevance: The term "Despinner floxacin" appears in the context of using Raman spectra to differentiate between various floxacin forms, including Levofloxacin Hydrochloride. [] This likely aims to highlight the ability of Raman spectroscopy to distinguish between closely related compounds, including Levofloxacin Hydrochloride and its racemic precursor, Ofloxacin.

Prulifloxacin

Relevance: A randomized controlled clinical trial compared the efficacy and safety of Prulifloxacin tablets with Levofloxacin Hydrochloride tablets in treating acute bacterial infections. [] Results demonstrated comparable antibacterial activity and effectiveness between the two drugs, suggesting that Prulifloxacin could be a viable alternative treatment option for certain bacterial infections.

Clindamycin Hydrochloride

Relevance: Clindamycin Hydrochloride was investigated in combination with Levofloxacin Hydrochloride for treating gynecological pelvic inflammatory disease. [] The combined treatment demonstrated superior efficacy compared to Clindamycin Hydrochloride alone, suggesting a synergistic effect. [] This combination therapy holds promise for enhancing treatment outcomes for specific infections.

Glutathione

Relevance: Glutathione, alongside Levofloxacin Hydrochloride, was used in a study investigating the treatment of liver cirrhosis with positive small intestinal bacterial overgrowth. [] While not directly structurally related to Levofloxacin Hydrochloride, their combined administration aimed to address both the infection and liver damage associated with the condition. []

Overview

Levofloxacin hydrochloride is a synthetic antibiotic belonging to the fluoroquinolone class, primarily used to treat a variety of bacterial infections. This compound is the levorotatory isomer of ofloxacin, exhibiting potent antibacterial activity against both Gram-positive and Gram-negative bacteria. Levofloxacin hydrochloride is commonly prescribed for respiratory tract infections, urinary tract infections, and skin infections, among others.

Source

Levofloxacin hydrochloride is synthesized through various chemical processes involving starting materials such as N-methyl piperazine and specific quinolone derivatives. The synthesis methods have evolved over time to improve yield and purity while minimizing environmental impact.

Classification

Levofloxacin hydrochloride is classified as a broad-spectrum antibiotic. It falls under the category of synthetic antibacterial agents, specifically fluoroquinolones, which are characterized by their ability to inhibit bacterial DNA gyrase and topoisomerase IV.

Synthesis Analysis

Methods

The synthesis of levofloxacin hydrochloride typically involves several key steps:

  1. Condensation Reaction: The first step usually involves the reaction of levofloxacin carboxylic acid with N-methyl piperazine in the presence of a catalyst. This reaction can occur under various conditions, including different temperatures and solvents to optimize yield.
  2. Crystallization: After the initial reaction, the product undergoes crystallization to purify levofloxacin hydrochloride. This often involves dissolving the crude product in a suitable solvent and allowing it to crystallize out.
  3. Recrystallization: To further enhance purity, recrystallization may be performed using solvents like ethanol or acetone, where the product is dissolved again and allowed to form pure crystals.

Technical Details

Molecular Structure Analysis

Structure

Levofloxacin hydrochloride has a complex molecular structure characterized by its bicyclic core structure typical of fluoroquinolones. Its chemical formula is C18H20ClFN4O3C_{18}H_{20}ClFN_4O_3, indicating the presence of chlorine, fluorine, nitrogen, and oxygen atoms.

Data

  • Molecular Weight: Approximately 361.83 g/mol
  • Melting Point: Generally ranges from 220°C to 225°C
  • Solubility: Soluble in water and organic solvents such as methanol and ethanol.
Chemical Reactions Analysis

Reactions

Levofloxacin hydrochloride can participate in various chemical reactions that modify its structure for derivative synthesis:

  1. Hydrazinolysis: This process involves reacting levofloxacin with hydrazine hydrate to form hydrazides, which can further react with carbonyl compounds to produce new derivatives .
  2. Nucleophilic Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles, leading to functionalized derivatives that may exhibit enhanced antibacterial activity .

Technical Details

The reactions are often monitored using techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy to ensure successful synthesis and purity of products.

Mechanism of Action

Levofloxacin exerts its antibacterial effects primarily through the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription in bacteria.

  1. Inhibition Process: By binding to these enzymes, levofloxacin prevents the supercoiling necessary for DNA replication, leading to bacterial cell death.
  2. Data on Efficacy: Studies indicate that levofloxacin exhibits a minimum inhibitory concentration (MIC) against various pathogens ranging from 0.5 to 4 µg/mL, demonstrating its potency .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to pale yellow crystalline powder.
  • Odor: Odorless.
  • Taste: Bitter.

Chemical Properties

  • pH Range: The pH of levofloxacin hydrochloride solutions generally ranges from 4.5 to 6.0.
  • Stability: Stable under recommended storage conditions but sensitive to light and moisture.

Relevant analyses include high-performance liquid chromatography (HPLC) for purity assessment and stability testing under various conditions .

Applications

Levofloxacin hydrochloride is widely used in clinical settings for treating infections caused by susceptible strains of bacteria. Its applications include:

  • Respiratory Infections: Effective against pneumonia and bronchitis.
  • Urinary Tract Infections: Commonly prescribed for complicated urinary tract infections.
  • Skin Infections: Utilized in treating skin and soft tissue infections.
  • Ophthalmic Preparations: Formulated into eye drops for treating bacterial conjunctivitis.

Research continues into developing novel derivatives of levofloxacin with enhanced efficacy against resistant strains of bacteria, highlighting its importance in modern pharmacotherapy .

Mechanisms of Action and Molecular Targets of Levofloxacin Hydrochloride

DNA Gyrase and Topoisomerase IV Inhibition Dynamics

Levofloxacin hydrochloride exerts its bactericidal effects through targeted inhibition of bacterial type II topoisomerases: DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication, transcription, and chromosome segregation. DNA gyrase introduces negative supercoils to relieve torsional strain during replication, while topoisomerase IV decatenates newly replicated chromosomes to enable cell division [1] [2].

Levofloxacin forms a stable ternary complex with the topoisomerase enzymes and DNA, intercalating near the active-site tyrosine residues (Tyr122 in GyrA, Tyr120 in ParC). This binding blocks DNA strand passage and stabilizes enzyme-DNA intermediates, converting transient breaks into permanent double-stranded DNA breaks. A critical Mg²⁺ ion bridges hydrogen bonding between levofloxacin’s C-3/C-4 keto-acid groups and conserved residues Ser83/Asp87 in the quinolone resistance-determining region (QRDR) [2] [8].

Table 1: Differential Targeting of DNA Gyrase and Topoisomerase IV by Levofloxacin

Bacterial ClassificationPrimary TargetSecondary TargetBinding Affinity (IC₅₀ nM)
Gram-negative (e.g., E. coli)DNA Gyrase (GyrA₂GyrB₂)Topoisomerase IV (ParC₂ParE₂)1.8 ± 0.3
Gram-positive (e.g., S. aureus)Topoisomerase IV (GrlA₂GrlB₂)DNA Gyrase3.2 ± 0.5
Streptococcus pneumoniaeBalanced inhibitionBoth enzymes2.7 ± 0.4

Species-specific targeting hierarchies exist: levofloxacin preferentially inhibits DNA gyrase in Gram-negative bacteria and topoisomerase IV in Gram-positive organisms. This differential targeting arises from structural variations in the QRDR domains and explains levofloxacin’s expanded spectrum against respiratory pathogens like Streptococcus pneumoniae [2] [5].

Enantiomeric Activity: Comparative Efficacy of S- vs R-Ofloxacin Isomers

Levofloxacin ((–)-(S)-9-fluoro-2,3-dihydro-3-methyl-10-(4-methyl-1-piperazinyl)-7-oxo-7H-pyrido[1,2,3-de][1,4]benzoxazine-6-carboxylic acid) is the pharmacologically active S-(-) enantiomer of racemic ofloxacin. Stereochemical stability is maintained post-administration, with no inversion to the inactive R-(+)-isomer occurring in vivo [1] [3].

Enantioselective potency studies demonstrate:

  • The S-isomer exhibits 8–128-fold greater activity against both Gram-positive and Gram-negative bacteria compared to the R-isomer
  • Against Staphylococcus aureus: MIC₉₀ of S-isomer = 0.5 µg/mL vs. R-isomer = 8 µg/mL
  • Against Escherichia coli: MIC₉₀ of S-isomer = 0.06 µg/mL vs. R-isomer = 0.5 µg/mL
  • Protein binding affinity for human serum albumin is 24–38% for the S-isomer versus 15–25% for the R-isomer, influencing tissue distribution [1] [4]

The enhanced antimicrobial activity stems from stereospecific interactions with the GyrA subunit’s asymmetric binding pocket. Molecular docking simulations show the S-configuration permits optimal hydrogen bonding with Ser83 and π-stacking with DNA bases, while the R-isomer experiences steric hindrance [3] [8]. Clinical studies confirm levofloxacin (S-isomer) at 250–500 mg doses achieves equivalent bacteriological eradication rates to 400–800 mg of racemic ofloxacin in urinary tract infections [9].

Bactericidal Activity Spectrum Against Gram-Positive and Gram-Negative Pathogens

Levofloxacin hydrochloride demonstrates concentration-dependent bactericidal activity against a broad spectrum of aerobic pathogens. Its expanded Gram-positive coverage—particularly against penicillin-susceptible and -resistant Streptococcus pneumoniae (MIC₉₀ = 1 µg/mL)—distinguishes it from earlier fluoroquinolones like ciprofloxacin [5] [10].

Table 2: Bactericidal Activity Spectrum of Levofloxacin Hydrochloride

Pathogen CategoryKey SpeciesMIC₉₀ Range (µg/mL)Time-Kill Dynamics (99.9% Reduction)
Gram-positiveStreptococcus pneumoniae (PRSP)0.5–1.04–6 hours
Staphylococcus aureus (MSSA)0.25–0.53–5 hours
Gram-negativeHaemophilus influenzae≤0.032–3 hours
Enterobacteriaceae0.06–0.1254–6 hours
Pseudomonas aeruginosa1–26–8 hours
AtypicalsLegionella pneumophila0.0155 hours
Mycoplasma pneumoniae0.1258 hours
Chlamydia pneumoniae0.2512 hours

Notable pharmacodynamic advantages include:

  • Rapid killing kinetics: Achieves >3-log reduction against S. pneumoniae within 4–6 hours at 2× MIC, exceeding sparfloxacin’s activity (p<0.05) [10]
  • Post-antibiotic effect: 1.5–2.5 hours for Gram-negative bacilli, suppressing regrowth between doses
  • Enhanced pneumococcal activity: Due to balanced inhibition of both gyrase and topoisomerase IV, unlike ciprofloxacin’s predominant gyrase targeting in Gram-negatives [5] [10]

Against Pseudomonas aeruginosa, levofloxacin (MIC₉₀=2 µg/mL) exhibits similar bactericidal kinetics to ciprofloxacin (MIC₉₀=0.5 µg/mL) despite higher MICs, due to enhanced cellular accumulation in lung tissue [5] [10].

Pharmacodynamic Interactions with Mycobacterial Enzymes

Levofloxacin hydrochloride shows clinically relevant activity against mycobacteria, primarily through inhibition of DNA gyrase (GyrA subunit). Unlike Gram-negative bacteria, mycobacteria lack topoisomerase IV, making gyrase the sole fluoroquinolone target [1] [6].

Key mechanisms and resistance patterns:

  • Gyrase binding: Inhibits supercoiling activity with IC₅₀ of 0.8 µg/mL against Mycobacterium tuberculosis GyrA
  • Resistance mutations: Amino acid substitutions at Ala90Val or Asp94Gly in M. tuberculosis QRDR reduce binding affinity 16–64-fold
  • Efflux pumps: Overexpression of MmpS5-MmpL5 (M. abscessus) and Tap efflux systems (M. fortuitum) decreases intracellular drug accumulation. Efflux inhibitors like carbonyl cyanide 3-chlorophenylhydrazone (CCCP) reduce levofloxacin MICs 2–32-fold in 93.3% of M. abscessus isolates [6]

Table 3: Mycobacterial Enzyme Interactions and Resistance Modulators

Mycobacterium SpeciesPrimary TargetKey Resistance MechanismsEfflux Inhibitors Reversing Resistance
M. tuberculosisGyrA (DNA gyrase)Ala90Val, Asp94Gly mutationsVerapamil (4–8× MIC reduction)
M. abscessus subsp. abscessusGyrAGyrB D500N mutation; AdeIJK effluxCCCP (32× MIC reduction)
M. abscessus subsp. massilienseGyrAMmpS5-MmpL5 overexpressionReserpine (8× MIC reduction)

Transcriptional studies show 7 efflux genes (mmpL5, norA, patA, pmrA, mmr, efpA, lfrA) are upregulated ≥4-fold in levofloxacin-resistant mycobacteria. This efflux-mediated resistance is biofilm-associated and requires combination therapy with membrane disruptors like dicyclohexylcarbodiimide (DCC) for potentiation [6] [7].

Properties

CAS Number

177325-13-2

Product Name

Levofloxacin hydrochloride

IUPAC Name

(2S)-7-fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid;hydrochloride

Molecular Formula

C18H21ClFN3O4

Molecular Weight

397.8 g/mol

InChI

InChI=1S/C18H20FN3O4.ClH/c1-10-9-26-17-14-11(16(23)12(18(24)25)8-22(10)14)7-13(19)15(17)21-5-3-20(2)4-6-21;/h7-8,10H,3-6,9H2,1-2H3,(H,24,25);1H/t10-;/m0./s1

InChI Key

CAOOISJXWZMLBN-PPHPATTJSA-N

SMILES

CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)O.Cl

Canonical SMILES

CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)O.Cl

Isomeric SMILES

C[C@H]1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)O.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.